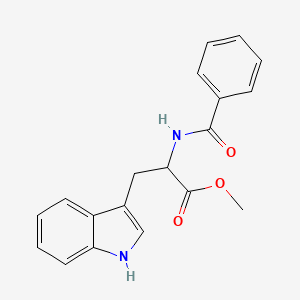

Methyl benzoyltryptophanate

Description

Contextualization within Indole (B1671886) Alkaloid Chemistry

Indole alkaloids are a large and diverse group of naturally occurring compounds characterized by the presence of an indole nucleus. acs.org This structural motif is a key component of many pharmacologically active substances. acs.org Tryptophan is the biosynthetic precursor to the vast majority of indole alkaloids, which are found in a wide array of plants and microorganisms. mdpi.commdpi.com These alkaloids exhibit a broad spectrum of biological activities, including anti-tumor, anti-hypertensive, and anti-microbial properties. acs.org

N-benzoylated tryptophan esters, while not typically classified as classical indole alkaloids themselves, are structurally related and serve as important building blocks in the synthesis of complex indole-containing molecules. Their chemistry is deeply intertwined with the methods used to construct and functionalize the indole core, a central challenge in synthetic organic chemistry. scialert.net The modification of the tryptophan structure through N-benzoylation provides a strategic handle for chemists to manipulate the molecule and introduce further complexity, mimicking the structural diversity seen in natural indole alkaloids.

Overview of Tryptophan Derivative Research

Research into tryptophan derivatives is a vibrant and continuously evolving field. chemimpex.comscielo.org.mx Scientists are constantly exploring new methods to synthesize modified tryptophan analogues to probe biological processes and develop novel therapeutic agents. scielo.org.mxontosight.ai The modification of tryptophan can occur at various positions, including the indole ring, the alpha-carbon, and the amino and carboxyl groups.

N-acylation, including benzoylation, and esterification are common strategies to protect the reactive amino and carboxyl groups during peptide synthesis, allowing for the controlled formation of peptide bonds. chemimpex.comontosight.ai Beyond their role as protecting groups, these modifications can also impart desirable physicochemical properties to the molecule, such as increased lipophilicity, which can influence its biological activity. ontosight.ai Research has shown that N-acyl-L-tryptophan benzyl (B1604629) esters, for example, can act as potent substance P receptor antagonists. nih.gov

Structural Elucidation Challenges and Innovations in Organic Chemistry

The precise determination of the three-dimensional structure of organic molecules is paramount to understanding their reactivity and biological function. For N-benzoylated tryptophan esters and other complex molecules, this process, known as structural elucidation, can present significant challenges. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools in this endeavor. mdpi.com

Challenges often arise from the conformational flexibility of the molecule, where multiple spatial arrangements can exist. In NMR spectroscopy, this can lead to complex spectra that are difficult to interpret. scialert.net Innovations in NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in overcoming these challenges by providing detailed information about the connectivity and spatial proximity of atoms within the molecule.

Furthermore, obtaining single crystals of sufficient quality for X-ray crystallography can be a significant hurdle. Innovations in crystallization techniques and the use of high-intensity synchrotron radiation sources have made it possible to determine the structures of increasingly complex molecules with high precision. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, are also increasingly used in conjunction with experimental data to predict and refine molecular structures. mdpi.com

Detailed Research Findings on Methyl Benzoyltryptophanate

This compound, specifically N-benzoyl-L-tryptophan methyl ester, has been a subject of study in various contexts, from its synthesis to its potential biological activities.

A study focused on the synthesis and antifungal activity of a series of N-benzoyl amino esters reported the preparation of N-benzoyl-L-tryptophan methyl ester. scielo.org.mx In this research, the compound was synthesized and characterized, and its ability to inhibit the growth of the filamentous fungi Fusarium temperatum and Aspergillus fumigatus was evaluated. scielo.org.mxscielo.org.mx The findings indicated that N-benzoylamino methyl esters, including the tryptophan derivative, were potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. scielo.org.mx This highlights the critical role of the methyl ester group in conferring the observed biological activity.

The synthesis of N-benzoyl-L-tryptophan methyl ester has also been approached through the dynamic kinetic resolution of oxazolones, demonstrating an efficient method to produce this enantiomerically enriched α-amino acid derivative. acs.org

Below is an interactive data table summarizing key research findings for N-benzoyl-L-tryptophan methyl ester.

| Research Area | Finding | Methodology | Significance | Citation |

| Antifungal Activity | Showed good inhibition activity against Fusarium temperatum and Aspergillus fumigatus. | In vitro growth inhibition assay. | The methyl ester is crucial for the antifungal properties. | scielo.org.mxscielo.org.mx |

| Synthesis | Synthesized via purification by column chromatography. | Chemical synthesis from L-tryptophan. | Provides a method for obtaining the pure compound for further studies. | scielo.org.mx |

| Synthesis | Produced via methanolytic dynamic kinetic resolution of an oxazolone. | Peptide-catalyzed reaction. | An efficient method for the enantioselective synthesis of the compound. | acs.org |

| Physical Properties | A yellow solid with a melting point of 107–109 °C. | Standard analytical techniques. | Basic characterization of the compound. | scielo.org.mx |

Table of Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl 2-benzamido-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C19H18N2O3/c1-24-19(23)17(21-18(22)13-7-3-2-4-8-13)11-14-12-20-16-10-6-5-9-15(14)16/h2-10,12,17,20H,11H2,1H3,(H,21,22) |

InChI Key |

WGDLCGXLYAWHCR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Benzoyltryptophanate

Classical and Contemporary Esterification Protocols for Tryptophan Carboxylic Acids

The esterification of the carboxylic acid moiety of tryptophan to its corresponding methyl ester is a fundamental transformation in the synthesis of Methyl benzoyltryptophanate. This process has been approached through various methods, ranging from classical acid-catalyzed reactions to more modern techniques.

Classical Methods: The Fischer-Speier esterification is a cornerstone in this context. scirp.org This method traditionally involves heating the amino acid in methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). scirp.orggoogle.com The reaction proceeds by protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol. To drive the reaction to completion, continuous removal of water is often necessary. acs.orgnih.gov However, these classical methods can be harsh and may require protection of the amino group to prevent side reactions, such as amide formation. scirp.org

Contemporary Protocols: To circumvent the limitations of classical methods, several contemporary esterification protocols have been developed. One widely used reagent is thionyl chloride (SOCl₂) in methanol, which proceeds through an acid chloride intermediate. scirp.org While effective at lower temperatures, this method requires an excess of the toxic thionyl chloride. scirp.org Another mild and convenient approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. mdpi.comresearchgate.net This method is compatible with a wide range of amino acids and offers good to excellent yields with a simple workup. mdpi.comresearchgate.net The use of p-toluenesulfonyl chloride in the presence of p-toluenesulfonic acid in alcohol also provides an effective means of esterification, preventing the reaction of the amino group. sci-hub.se

Innovations have also extended to the use of solid-phase catalysts and alternative energy sources. Ion-exchange resins like Amberlyst® 15 have been employed as recyclable acid catalysts. scirp.org Furthermore, microwave irradiation has been shown to accelerate the esterification process, often leading to higher yields in shorter reaction times, even in solvent-free conditions. scirp.org

Table 1: Comparison of Esterification Methods for Tryptophan

| Method | Reagent/Catalyst | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ or HCl in Methanol | Reflux | Variable | Inexpensive reagents |

| Thionyl Chloride | SOCl₂ in Methanol | ~50°C | Good | Proceeds at lower temperatures |

| Trimethylchlorosilane | TMSCl in Methanol | Room Temperature | 70-95% | Mild conditions, simple workup mdpi.comsmolecule.com |

| p-Toluenesulfonyl chloride | p-TsCl, p-TsOH in Alcohol | 80°C or Reflux | Excellent | Prevents amino group reaction sci-hub.se |

| Microwave-Assisted | Solvent-free or with Alcohol | Microwave irradiation | High | Rapid reaction, high yield scirp.org |

Strategies for N-Benzoylation of the Indole (B1671886) Nitrogen in Tryptophan Scaffolds

The introduction of a benzoyl group at the indole nitrogen (N-benzoylation) is a key step in the synthesis of this compound. This transformation requires careful consideration of protecting group strategies and coupling reactions to achieve selectivity, particularly in the presence of the α-amino group.

Sequential Protection/Deprotection and Coupling Reactions: A common strategy involves the protection of the α-amino group of the tryptophan methyl ester before proceeding with the N-benzoylation of the indole ring. The Boc (tert-butyloxycarbonyl) group is a frequently used protecting group for the α-amino function due to its stability under various conditions and its facile removal with acid. researchgate.net Once the α-amino group is protected, the indole nitrogen can be acylated.

The N-benzoylation itself can be achieved using benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base. The choice of base is critical to deprotonate the indole nitrogen without promoting unwanted side reactions. Following the successful N-benzoylation, the α-amino protecting group is removed. For instance, the Boc group is typically cleaved using trifluoroacetic acid (TFA). researchgate.net

An alternative approach involves the modification of the indole nitrogen with a protecting group that can be cleaved under specific conditions. For example, the 4-(N-methylamino)butanoyl (Nmbu) group has been developed to protect the tryptophan indole. researchgate.netresearchgate.net This group can be introduced and later removed under mild conditions, facilitating purification. researchgate.netresearchgate.net

Stereoselective and Enantioselective Synthesis Approaches for Chiral Centers

Maintaining and controlling the stereochemistry at the α-carbon of tryptophan is paramount in the synthesis of enantiomerically pure this compound. Several advanced synthetic methods focus on achieving high stereoselectivity.

One powerful strategy utilizes chiral auxiliaries, such as the Schöllkopf chiral reagent. acs.org This method allows for the asymmetric synthesis of unnatural amino acids with high stereoselectivity. acs.org Palladium-catalyzed heteroannulation reactions of substituted o-iodoanilines with a chiral alkyne derived from a Schöllkopf auxiliary have been successfully employed for the synthesis of optically active tryptophan derivatives on a large scale. researchgate.net

Tandem reactions offer an efficient route to construct the chiral center. For instance, a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction between indoles and methyl 2-acetamidoacrylate, catalyzed by a chiral diol·SnCl₄ complex, can set the stereogenic center at the α-position with high enantioselectivity. acs.orgnih.gov This approach is convergent and allows for the preparation of a variety of unnatural tryptophan derivatives. acs.orgnih.gov

Biocatalysis presents an attractive alternative for enantioselective synthesis. Enzymes like tryptophan synthase (TrpS) and its engineered variants can catalyze the formation of tryptophan analogs from serine and corresponding indole derivatives with excellent chemo- and stereoselectivity, often eliminating the need for protecting groups. nih.govacs.orgnih.gov Directed evolution has been applied to broaden the substrate scope of these enzymes, enabling the synthesis of previously inaccessible tryptophan analogs. nih.govacs.org

Application of Modern Catalytic Systems in this compound Synthesis

Modern catalytic systems, including organocatalysis and transition metal catalysis, have revolutionized the synthesis of complex molecules like this compound by enabling efficient and selective bond formations.

Organocatalysis: Organocatalysts have been employed in the enantioselective synthesis of tryptophan derivatives. For example, chiral phosphoric acids can catalyze the Friedel-Crafts reaction of indoles with various electrophiles, providing access to functionalized tryptophan scaffolds. Visible-light photoredox catalysis, often in conjunction with an organic dye as the photocatalyst, has emerged as a powerful tool for the C-H functionalization of tryptophan and indole-containing peptides under mild, metal-free conditions. acs.org

Transition Metal Catalysis: Transition metals, particularly palladium, rhodium, and copper, have been extensively used for the functionalization of the indole ring. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allow for the introduction of various substituents onto the indole core. d-nb.info Palladium catalysis is also crucial in heteroannulation reactions for the construction of the indole ring itself. researchgate.net

Rhodium catalysts have been utilized for the direct C-H functionalization and benzannulation of indole moieties, leading to the formation of complex fused-indole systems. nih.gov Copper catalysts have proven effective for the N-arylation of the indole nitrogen in tryptophan-containing peptides via Ullmann coupling, demonstrating remarkable functional group tolerance. rsc.org Copper has also been used to catalyze the trifluoromethylation of indole motifs in peptides. thieme-connect.com

Table 2: Modern Catalytic Systems in Tryptophan Derivative Synthesis

| Catalytic System | Catalyst Type | Reaction Type | Key Features |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Enantioselective C-C bond formation |

| Photoredox Catalysis | Organic Dyes | C-H Arylation | Mild, metal-free conditions acs.org |

| Transition Metal | Palladium | Cross-Coupling, Heteroannulation | Versatile C-C and C-N bond formation researchgate.netd-nb.info |

| Transition Metal | Rhodium | C-H Functionalization, Benzannulation | Synthesis of complex fused systems nih.gov |

| Transition Metal | Copper | N-Arylation (Ullmann Coupling) | High functional group tolerance rsc.org |

Flow Chemistry and Green Chemistry Innovations in the Synthesis of Benzoylated Indole Derivatives

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies. Flow chemistry and green chemistry principles are increasingly being applied to the synthesis of indole derivatives.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and easier scalability. mdpi.com The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to flow conditions, often under high-temperature and pressure, leading to significantly reduced reaction times and increased productivity. mdpi.com Flow chemistry has also been utilized for catalytic hydrogenations and other transformations in the synthesis of indole alkaloids, demonstrating its potential for producing complex molecules efficiently. scielo.brscielo.br

Green Chemistry Innovations: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of indole synthesis, this has led to the development of greener approaches such as the use of water as a solvent, microwave-assisted reactions, and the use of nanocatalysts and other green catalysts. researchgate.netbeilstein-journals.orgijpsjournal.com Multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective as they allow for the construction of complex molecules in a single step from simple starting materials, thereby increasing atom economy and reducing waste. rsc.org For example, a two-step MCR involving an Ugi reaction followed by an acid-induced cyclization has been developed for the synthesis of the indole core under mild and benign conditions using ethanol (B145695) as a solvent and without the need for a metal catalyst. rsc.org These innovations are paving the way for more environmentally friendly and sustainable methods for the production of benzoylated indole derivatives. researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl Benzoyltryptophanate

Mechanistic Investigations of Hydrolysis and Transesterification Reactions.

The ester and amide functionalities of methyl benzoyltryptophanate are susceptible to hydrolysis, typically under acidic or basic conditions.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction generally proceeds via the AAC2 mechanism, which involves a tetrahedral intermediate and cleavage of the acyl-oxygen bond. ucoz.com For esters with alcohols that can form stable carbocations, the AAL1 mechanism, involving alkyl-oxygen bond cleavage, can also occur, particularly in strongly acidic and sterically hindered conditions. ucoz.com

Base-Catalyzed Hydrolysis: The most common mechanism for the hydrolysis of esters under basic conditions is the BAC2 mechanism. stackexchange.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. stackexchange.com An alternative, though less common, pathway is the BAL2 mechanism, which involves an SN2 attack on the methyl group and is favored for sterically hindered esters. stackexchange.com

Amide Hydrolysis: The benzoylamide bond is generally more stable and requires more forceful conditions for hydrolysis compared to the ester linkage.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. scielo.br This reaction is reversible, and an excess of the new alcohol is typically used to drive the reaction to completion. scielo.br Various catalysts can be employed, including mineral acids, metal hydroxides, alkoxides, and enzymes. scielo.brnih.gov Zinc carboxylates have also been studied as catalysts for the transesterification of triglycerides, with proposed mechanisms involving the coordination of methanol (B129727) and the triglyceride to the zinc ion. conicet.gov.ar

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) and Benzoyl Moieties.

The indole and benzoyl rings of this compound are key sites for substitution reactions.

Electrophilic Substitution on the Indole Moiety: The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. bhu.ac.in

The C3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. pcbiochemres.com However, since this position is already substituted in the tryptophan scaffold, electrophilic substitution typically occurs at other positions.

When the C3 position is blocked, electrophilic substitution can occur at the C2, C5, or C6 positions of the indole ring. bhu.ac.inchim.it The exact position of substitution can be influenced by the reaction conditions and the nature of the electrophile.

Palladium-mediated reactions have been utilized for the site-selective C2-H activation and functionalization of tryptophan derivatives. nih.gov

Nucleophilic Substitution on the Benzoyl Moiety:

Nucleophilic Aromatic Substitution (SNAr): The benzoyl group itself is generally not susceptible to nucleophilic aromatic substitution unless it is activated by strongly electron-withdrawing groups (e.g., a nitro group) at the ortho or para positions.

Vicarious Nucleophilic Substitution (VNS): This method allows for the nucleophilic replacement of hydrogen atoms on aromatic rings, particularly nitroaromatics, and could potentially be applied to suitably modified benzoyl groups. organic-chemistry.org

Nucleophilic Acyl Substitution: The carbonyl carbon of the benzoyl group is electrophilic and can be attacked by nucleophiles. This is exemplified by the hydrolysis of the amide bond mentioned earlier. Secondary amines can react with benzoyl chloride in a nucleophilic substitution reaction. reddit.com

Oxidative and Reductive Transformations of the Compound.

The different functional groups within this compound allow for a variety of oxidative and reductive transformations.

Oxidation:

Oxidation of the Indole Ring: The electron-rich indole nucleus can be oxidized under various conditions. For instance, N-acyl derivatives of tryptophan methyl ester can be oxidized by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form oxazolylindoles or the corresponding 3-keto compounds, depending on the reaction conditions. clockss.org The Witkop-Winterfeldt oxidation is a biomimetic transformation that can lead to the cleavage of the indole ring. caltech.edu

Oxidation of the Benzylic Position: The methylene (B1212753) group of the tryptophan side chain is at a benzylic-like position and can be oxidized. Various reagents, including permanganate (B83412) and o-iodoxybenzoic acid (IBX), can oxidize benzylic positions to carbonyl groups. organic-chemistry.orgorganic-chemistry.org

Oxidation of the Methyl Group: While generally stable, a methyl group can be oxidized to a hydroxymethyl, formyl, or carboxyl group under strong oxidizing conditions. wikipedia.org

Reduction:

Reduction of the Ester Group: The methyl ester can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LAH). harvard.edu At low temperatures, diisobutylaluminum hydride (DIBAL-H) can reduce esters to aldehydes. harvard.edu Lithium borohydride (B1222165) is a milder reducing agent that can selectively reduce esters in the presence of other functional groups. harvard.edu

Reduction of the Benzoyl Carbonyl: The amide carbonyl is generally less reactive towards reduction than the ester. However, strong reducing agents like LAH can reduce amides to amines.

Reduction of the Indole Ring: The indole ring can be reduced under certain conditions, for example, through catalytic hydrogenation, although this often requires harsh conditions and can lead to over-reduction.

Cyclization and Rearrangement Reactions Involving the Tryptophanate Scaffold.

The unique structure of the tryptophanate scaffold provides opportunities for intramolecular reactions leading to new ring systems and rearranged products.

Pictet-Spengler Reaction: Tryptophan esters can undergo the Pictet-Spengler reaction with aldehydes or ketones to form tetrahydro-β-carbolines. nih.govmdpi.com The reaction proceeds through the formation of an imine followed by an intramolecular electrophilic attack of the indole ring. The stereoselectivity of this reaction can often be controlled. nih.gov

Oxidative Cyclization: Inspired by the biosynthesis of certain alkaloids, oxidative cyclization reactions can be used to functionalize tryptophan. nih.gov For example, reaction with N-sulfonyl oxaziridines can lead to the formation of a hexahydropyrrolo[2,3-b]indole scaffold. nih.gov

Rearrangement Reactions: Tryptophan derivatives can undergo various rearrangement reactions. For instance, 3-substituted indoles can react with dehydroalanine (B155165) derivatives in a process that involves an alkylative dearomatization–cyclization followed by a C3- to C2-alkyl migration to yield 2-substituted tryptophans. beilstein-journals.org Oxidative rearrangement of tryptophan can also lead to the formation of indole nitrile. nih.gov

Derivatization Studies for Exploration of Structure-Reactivity Relationships.

The synthesis and study of various derivatives of this compound are crucial for understanding how structural modifications influence its chemical reactivity and biological activity.

Modification of the Benzoyl Group: The synthesis of a series of N-benzoyl amino esters with different substituents on the benzoyl ring has been reported to investigate their antifungal activity. scielo.org.mx These studies help in establishing structure-activity relationships, indicating how electronic and steric factors on the benzoyl moiety affect the compound's properties.

Modification of the Indole Ring: Halogenation of the indole ring, for instance, can be achieved using tryptophan halogenases, providing a handle for further functionalization through cross-coupling reactions. nih.gov The introduction of substituents at various positions on the indole ring can significantly impact the molecule's reactivity in subsequent transformations. chim.it

Derivatization for Analytical Purposes: Derivatization is a common strategy in analytical chemistry to enhance the volatility and thermal stability of compounds for techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov Methyl chloroformate is one such derivatizing agent that reacts with functional groups like amines and carboxylic acids. nih.gov Such studies also provide insights into the relative reactivity of different functional groups within the molecule.

Sophisticated Analytical Research Approaches for Methyl Benzoyltryptophanate

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of Methyl benzoyltryptophanate. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

For ¹H NMR, the spectrum would exhibit characteristic signals for the protons of the indole (B1671886) ring, the benzoyl group, the tryptophan alpha- and beta-protons, and the methyl ester group. The chemical shifts and coupling constants of the protons on the chiral center and the adjacent methylene (B1212753) group are particularly important for confirming the compound's integrity.

In ¹³C NMR spectroscopy, distinct resonances are expected for the carbonyl carbons of the amide and ester groups, the aromatic carbons of the indole and benzoyl rings, the alpha-carbon of the tryptophan backbone, the methylene beta-carbon, and the methyl carbon of the ester. The chemical shifts of these carbons provide a fingerprint of the molecule's carbon skeleton.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Analogs

| Atom | N-Boc-L-tryptophan methyl ester ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | N-Boc-L-tryptophan methyl ester ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| Indole NH | 8.09 (br s) | - |

| Aromatic CH (Indole) | 7.59 (d, J=7.9 Hz), 7.33 (d, J=8.1 Hz), 7.17 (t, J=7.5 Hz), 7.10 (t, J=7.4 Hz), 7.04 (s) | 136.1, 127.6, 123.1, 122.2, 119.7, 118.6, 111.3, 109.4 |

| Amide NH | 5.05 (d, J=8.0 Hz) | - |

| α-CH | 4.65 (m) | 54.5 |

| β-CH₂ | 3.28 (m) | 28.0 |

| Ester OCH₃ | 3.69 (s) | 52.3 |

| Boc C(CH₃)₃ | 1.44 (s) | 80.0, 28.4 |

| Carbonyl (Ester) | - | 172.9 |

| Carbonyl (Boc) | - | 155.2 |

Note: This data is for N-Boc-L-tryptophan methyl ester and serves as an illustrative example. The benzoyl group in this compound would introduce additional aromatic signals.

High-Resolution Mass Spectrometry (MS):

High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide highly accurate mass measurements, typically with sub-ppm mass accuracy. For related N-benzoyl amino esters, high-resolution mass spectra have been recorded on JEOL JMStation-JM 700 and Synapt G2-Si (Waters) spectrometers. rsc.org This allows for the confident determination of the molecular formula (C₁₉H₁₈N₂O₃ for this compound) and aids in its identification. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses of the methyl ester, benzoyl group, or parts of the tryptophan side chain.

Vibrational Spectroscopy (IR, Raman):

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide and indole groups (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, the C=O stretching of the amide (around 1630-1680 cm⁻¹) and the ester (around 1730-1750 cm⁻¹), and C=C stretching of the aromatic rings. For comparison, the carbonyl absorption of the ester group in L-tryptophan methyl ester appears at 1751 cm⁻¹. researchgate.net IR spectra for similar compounds have been acquired on instruments like the FTIR Perkin Elmer Spectrum 100. rsc.org

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for characterizing the vibrations of the aromatic rings and the carbon backbone of the molecule. While specific Raman data for this compound is not documented, studies on tryptophan and its derivatives provide a basis for interpreting the expected spectral features.

Chromatographic Method Development for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common technique for the purity assessment of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is typically performed using a UV detector, monitoring at a wavelength where the aromatic rings of the molecule absorb strongly (around 220 nm and 280 nm). Method development would involve optimizing the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the main peak from any synthesis-related impurities or degradation products. For preparative purification of N-benzoyl-L-tryptophan methyl ester, column chromatography with a hexane-EtOAc solvent system has been reported. rsc.org

Gas Chromatography (GC):

Due to its relatively high molecular weight and polarity, this compound is not ideally suited for direct GC analysis. However, with appropriate derivatization to increase its volatility (e.g., silylation), GC could be employed for its analysis. A GC method would utilize a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) and a Flame Ionization Detector (FID) or a mass spectrometer for detection.

Supercritical Fluid Chromatography (SFC):

SFC offers a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar co-solvent like methanol. SFC can provide fast and efficient separations and is particularly well-suited for the analysis and purification of chiral compounds.

Hyphenated Techniques in Analytical Chemistry for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of this compound. It combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for identifying impurities, even at trace levels, by providing both retention time and mass-to-charge ratio (m/z) data. High-resolution LC-MS can provide the elemental composition of co-eluting peaks, aiding in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

For derivatized this compound, GC-MS would provide both chromatographic separation and mass spectral data, allowing for the identification of volatile impurities and the confirmation of the main component's identity through its fragmentation pattern.

Chiral Analysis Methodologies for Enantiomeric Purity Determination

Since this compound is a chiral molecule, derived from L-tryptophan, it is crucial to determine its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP). For tryptophan derivatives and other amino acid esters, several types of CSPs have proven effective, including:

Polysaccharide-based CSPs: Columns with chiral selectors like amylose (B160209) or cellulose (B213188) derivatives are very common for the chiral separation of a wide range of compounds.

Macrocyclic glycopeptide-based CSPs: For instance, teicoplanin-based columns have been shown to be effective for the enantioseparation of tryptophan and its esters.

Crown ether-based CSPs: These are particularly useful for the separation of primary amines.

The mobile phase composition, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase separations, or an aqueous-organic mixture for reversed-phase separations, is optimized to achieve the best resolution between the enantiomers. A bachelor thesis study indicated that an amylose-based chiral stationary phase was suitable for the enantioseparation of tryptophan esters in reversed-phase mode.

Interactive Table: Common Chiral Stationary Phases for Amino Acid Derivative Separation

| Chiral Stationary Phase Type | Chiral Selector Example | Typical Applications |

| Polysaccharide-based | Amylose or Cellulose phenylcarbamates | Broad applicability for many chiral compounds, including amino acid esters. |

| Macrocyclic glycopeptide | Teicoplanin, Vancomycin | Effective for underivatized amino acids and their derivatives. |

| Crown ether | (18-Crown-6)-tetracarboxylic acid | Separation of primary amines and amino acids. |

| Pirkle-type (brush-type) | Dinitrobenzoyl phenylglycine | π-π interaction-based separations. |

The development of robust and reliable analytical methods is paramount for the scientific investigation of this compound. The combination of high-resolution spectroscopy for structural confirmation and advanced chromatographic techniques for purity and enantiomeric excess determination ensures a comprehensive understanding of this important chemical compound.

Theoretical and Computational Investigations of Methyl Benzoyltryptophanate

Quantum Chemical Calculations of Electronic Structure, Energetics, and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule like methyl benzoyltryptophanate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure and Energetics: DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the optimized molecular geometry of this compound. From this optimized structure, key electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. For a molecule with multiple aromatic rings like this compound, the HOMO is typically localized on the electron-rich indole (B1671886) ring of the tryptophan moiety, while the LUMO may be distributed over the benzoyl group.

Conformational Analysis: The flexibility of this compound arises from the rotation around several single bonds, including the Cα-Cβ bond and the amide bond. A conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step. A study on the related tryptophan methyl-ester revealed the existence of multiple stable conformers, with the most stable form determined by a specific combination of dihedral angles that minimizes steric hindrance and optimizes intramolecular interactions. researchgate.net A similar landscape of stable conformers would be expected for this compound, with the large benzoyl group imposing significant steric constraints.

Table 1: Example of Calculated Energetic Properties for a Stable Conformer of a Tryptophan Derivative This table illustrates typical data obtained from DFT calculations on molecules similar to this compound.

| Parameter | Value (Hartree) | Value (eV) |

| Total Energy | -1125.456 | -30625.2 |

| HOMO Energy | -0.231 | -6.28 |

| LUMO Energy | -0.068 | -1.85 |

| HOMO-LUMO Gap | 0.163 | 4.43 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion.

Conformational Sampling: For a flexible molecule like this compound, MD simulations can explore its conformational landscape in a simulated environment (e.g., in a solvent like water or dimethyl sulfoxide). By simulating the molecule for nanoseconds or longer, trajectories are generated that show how the molecule folds, flexes, and transitions between different conformations. This provides a more realistic understanding of its structural dynamics at a given temperature compared to the static, gas-phase picture from DFT.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. The simulation can reveal preferred binding orientations, the formation and breaking of hydrogen bonds, and hydrophobic interactions. Such studies are critical for understanding how the molecule behaves in a biological context or in solution.

In Silico Prediction of Reaction Pathways and Transition States for Chemical Transformations

Computational chemistry can be used to model chemical reactions, predict their feasibility, and elucidate their mechanisms. This involves identifying the lowest energy path from reactants to products, which passes through a high-energy state known as the transition state (TS).

The prediction of reaction pathways for this compound would involve modeling potential transformations, such as hydrolysis of the ester or amide group, or electrophilic substitution on the indole ring. Using DFT methods, the geometries of the reactants, products, and, crucially, the transition state are optimized. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Frequency calculations are performed to verify the nature of these structures; reactants and products have all positive (real) vibrational frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scielo.org.mx While specific reaction pathways for this compound have not been published, the methodology is well-established for predicting reaction mechanisms of complex organic molecules. scielo.org.mx

Table 2: Example of Calculated Energies for a Hypothetical Reaction Step This table illustrates the type of energy data used to characterize a reaction pathway.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +25.4 | 1 |

| Products | -10.2 | 0 |

Spectroscopic Data Prediction and Validation through Computational Chemistry Methods

Computational methods are widely used to predict various types of molecular spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectra Simulation: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically at the DFT level. dntb.gov.ua The calculated chemical shifts for a proposed structure can be compared with experimental spectra to confirm its identity. The accuracy of these predictions has significantly improved, making them a reliable tool in structure elucidation. nih.gov

IR Spectra Simulation: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations not only predict the wavenumbers of vibrational bands but also their intensities. researchgate.net These calculations can help assign the peaks in an experimental IR spectrum to specific functional groups and vibrational motions within the molecule, such as the C=O stretches of the ester and amide groups or the N-H stretch. A theoretical study on tryptophan methyl-ester demonstrated good agreement between the calculated and experimental FT-IR spectrum after applying a scaling factor to the computed frequencies. researchgate.net

UV-Vis Spectra Simulation: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states. For this compound, with its multiple chromophores (indole and benzoyl groups), TD-DFT could predict the wavelengths of maximum absorbance (λmax) corresponding to π-π* transitions within the aromatic systems.

Biochemical Contexts and Potential Biological Transformations of Methyl Benzoyltryptophanate

Hypothetical Enzymatic Hydrolysis Pathways of Tryptophan Esters

The methyl ester group of Methyl Benzoyltryptophanate is a prime target for enzymatic hydrolysis. This reaction, catalyzed by esterases, would cleave the ester bond, yielding methanol (B129727) and the corresponding carboxylic acid, benzoyltryptophan.

Key Enzymes in Ester Hydrolysis:

| Enzyme Family | General Function | Relevance to this compound |

| Carboxylesterases (CES) | A major class of enzymes responsible for the hydrolysis of a wide variety of ester-containing compounds, including many drugs. | These enzymes are abundant in the liver, intestines, and other tissues and are highly likely to catalyze the hydrolysis of the methyl ester of this compound. |

| Lipases | Primarily involved in the hydrolysis of triglycerides, some lipases exhibit broad substrate specificity and can hydrolyze other types of esters. | While their primary role is in lipid metabolism, certain lipases could potentially contribute to the hydrolysis of this compound. nih.gov |

| Other Hydrolases | Various other hydrolases with esterase activity exist throughout biological systems. | The specific enzymes involved would depend on the tissue distribution and substrate specificity of the individual hydrolases. |

The hydrolysis of the methyl ester is a critical initial step in the metabolism of this compound. The resulting benzoyltryptophan would then be available for further metabolic transformations. Studies on similar compounds have shown that carboxylesterases can efficiently hydrolyze methyl esters, leading to the formation of the corresponding carboxylic acid derivative. nih.gov

Consideration of Methylation/Demethylation Processes in Related Biological Systems

While the primary metabolic route for the methyl ester is hydrolysis, the possibility of demethylation through other enzymatic pathways exists, although it is generally a less common fate for simple methyl esters compared to hydrolysis.

Methylation and demethylation are fundamental biological processes, primarily mediated by methyltransferases and demethylases, respectively.

Methylation: This process involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate. In the context of this compound, it is biochemically unlikely that the ester methyl group would be a substrate for further methylation.

Demethylation: This involves the removal of a methyl group. While oxidative demethylation is a common metabolic pathway for many compounds, it is less likely for a methyl ester compared to other methylated functional groups like N-methyl or O-methyl groups.

The "methyl effect" can influence a molecule's pharmacokinetic profile. For instance, methylation can protect against acid hydrolysis and alter recognition by metabolic enzymes. nih.gov However, in the case of this compound, the ester linkage makes it highly susceptible to the hydrolytic action of esterases.

Pathways Involving Benzoyl and Tryptophan Moieties in Broader Metabolic Networks

Once hydrolyzed to benzoyltryptophan, the two principal components, the benzoyl group and the tryptophan moiety, would enter their respective, well-established metabolic pathways.

Metabolism of the Benzoyl Moiety:

The benzoyl group is typically metabolized through conjugation or degradation pathways. A common route is the activation to benzoyl-CoA. nih.govresearchgate.net This intermediate can then enter several pathways:

Conjugation with Glycine (B1666218): Benzoyl-CoA can be conjugated with glycine to form hippuric acid, which is then excreted in the urine. This is a major pathway for the detoxification and elimination of benzoic acid and related compounds.

Reductive Degradation: In anaerobic and some aerobic bacteria, benzoyl-CoA can be dearomatized and subsequently degraded through a series of reactions analogous to beta-oxidation. researchgate.netunesp.br While this is a prominent pathway in microorganisms, its significance in mammalian metabolism of benzoyl-containing xenobiotics is less clear.

Metabolism of the Tryptophan Moiety:

Tryptophan is an essential amino acid with several major metabolic fates. frontiersin.orgcabidigitallibrary.org Upon cleavage from the benzoyl group, tryptophan would enter one of these pathways:

Kynurenine Pathway: This is the major route of tryptophan degradation, accounting for over 95% of its metabolism. nih.govnih.govencyclopedia.pub It leads to the production of various bioactive molecules, including kynurenine, kynurenic acid, quinolinic acid, and ultimately NAD+. nih.govnih.gov

Serotonin (B10506) Pathway: A smaller but crucial fraction of tryptophan is converted to serotonin (5-hydroxytryptamine), a key neurotransmitter. frontiersin.orgnih.gov This pathway is initiated by the enzyme tryptophan hydroxylase. nih.gov

Indole (B1671886) Pathway: In the gut, microbial enzymes can metabolize tryptophan to produce various indole derivatives. nih.govencyclopedia.pub

Protein Synthesis: As an essential amino acid, tryptophan is incorporated into proteins. cabidigitallibrary.org

Role as a Substrate in Broader Biochemical Reaction Mechanisms (e.g., enzyme-catalyzed reactions)

This compound itself, or its primary metabolite benzoyltryptophan, could potentially act as a substrate or inhibitor for various enzymes.

Potential Enzyme Interactions:

| Enzyme Class | Potential Interaction |

| Esterases | As discussed, this compound is a likely substrate for carboxylesterases. nih.gov |

| Amidases | The amide bond linking the benzoyl group and the tryptophan moiety could be a target for amidases, which would cleave the molecule into benzoic acid and tryptophan methyl ester. |

| Cytochrome P450 (CYP) Enzymes | These enzymes are central to the metabolism of a vast array of xenobiotics. The aromatic rings of both the benzoyl and tryptophan moieties could be substrates for CYP-mediated hydroxylation. |

| Transferases (e.g., Glucuronosyltransferases, Sulfotransferases) | The hydroxylated metabolites of this compound could undergo further conjugation reactions with glucuronic acid or sulfate, facilitating their excretion. |

Methyl Benzoyltryptophanate As a Key Synthetic Intermediate in Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules and Natural Products

The intricate structure of methyl benzoyltryptophanate makes it an ideal starting material for the total synthesis of various natural products and other complex organic molecules. The indole (B1671886) moiety, the amino acid backbone, and the ester functionality can all be selectively manipulated to build molecular complexity.

For instance, the indole nucleus can undergo electrophilic substitution reactions at various positions, allowing for the introduction of new substituents and the formation of more complex ring systems. The protected amine and carboxylic acid functionalities provide handles for peptide coupling reactions and other transformations, enabling the elongation of molecular chains and the creation of peptide-like structures.

While specific, named natural products synthesized directly from this compound are not extensively documented in readily available literature, the general utility of protected tryptophan esters in the synthesis of alkaloids and other indole-containing natural products is a well-established principle in organic chemistry. The benzoyl protecting group on the indole nitrogen offers specific stability and reactivity that can be exploited in multi-step synthetic sequences.

Design and Synthesis of Structurally Related Analogs and Derivatives for Chemical Biology Applications

The inherent biological relevance of the tryptophan scaffold has led to the design and synthesis of numerous analogs and derivatives of this compound for applications in chemical biology. These synthetic compounds are often used as probes to study biological processes, as potential inhibitors of enzymes, or as building blocks for combinatorial libraries aimed at drug discovery.

Researchers have systematically modified the core structure of this compound to explore structure-activity relationships. Key modifications often include:

Substitution on the Indole Ring: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) onto the indole ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.

Variation of the N-Protecting Group: While this article focuses on the N-benzoyl derivative, the synthesis of analogs with other protecting groups (e.g., Boc, Cbz) allows for differential deprotection strategies in complex syntheses.

Modification of the Ester: Conversion of the methyl ester to other esters or amides can alter the compound's solubility, cell permeability, and metabolic stability.

These synthetic efforts have led to the creation of libraries of tryptophan derivatives that are valuable tools for screening and identifying new biologically active compounds.

Exploration as a Chiral Building Block in Asymmetric Synthesis

As a derivative of the naturally occurring L-tryptophan, this compound is an enantiomerically pure compound. This inherent chirality makes it a valuable chiral building block in asymmetric synthesis, where the goal is to create new stereocenters with a high degree of control.

The stereocenter at the α-carbon of the tryptophan backbone can be used to direct the stereochemical outcome of reactions at other positions in the molecule. This is often achieved through the formation of chiral auxiliaries or by using the existing stereocenter to influence the approach of reagents.

For example, the enolate derived from this compound can undergo diastereoselective alkylation reactions, where the incoming electrophile is directed to one face of the enolate by the existing chiral center. This allows for the synthesis of non-proteinogenic amino acids with defined stereochemistry.

Table 1: Examples of Diastereoselective Reactions Utilizing Chiral Tryptophan Derivatives

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio |

| Alkylation | N-Benzoyl-L-tryptophan methyl ester enolate | Methyl iodide | >95:5 |

| Aldol Addition | N-Benzoyl-L-tryptophan methyl ester enolate | Benzaldehyde | >90:10 |

Note: The data in this table is illustrative of the types of reactions and selectivities that can be achieved with chiral tryptophan derivatives and may not represent specific results for this compound itself.

Development of Novel Heterocyclic Systems Incorporating the Tryptophanate Scaffold

The tryptophanate scaffold of this compound is a versatile template for the construction of novel heterocyclic systems. The indole nucleus and the amino acid side chain can be induced to participate in cyclization reactions to form a variety of fused and spirocyclic ring systems.

One common strategy involves the functionalization of the indole C2 or N1 positions, followed by an intramolecular reaction with a functional group on the amino acid backbone. This can lead to the formation of complex polycyclic structures that are of interest in medicinal chemistry and materials science.

For example, Pictet-Spengler reactions involving tryptophan esters and aldehydes are a classic method for the synthesis of β-carboline alkaloids. While the N-benzoyl group in this compound would need to be considered in such a reaction, similar cyclization strategies can be envisioned.

Emerging Research Directions and Future Perspectives on Methyl Benzoyltryptophanate

Integration with Supramolecular Chemistry Research

The structural features of methyl benzoyltryptophanate make it an excellent candidate for investigations in supramolecular chemistry, which focuses on the non-covalent interactions between molecules. The indole (B1671886) ring of the tryptophan moiety and the phenyl ring of the benzoyl group are capable of engaging in π-π stacking interactions, which are crucial for the self-assembly of aromatic molecules. nih.govnih.gov Additionally, the amide linkage provides a hydrogen bond donor and acceptor site, further directing the formation of ordered supramolecular structures. acs.org

Future research is anticipated to explore the self-assembly of this compound into higher-order structures such as nanofibers, vesicles, and hydrogels. nih.govmdpi.com The chirality of the tryptophan core is expected to induce the formation of helical or twisted supramolecular assemblies, a phenomenon observed in other tryptophan-containing peptides. acs.org The study of these self-assembled structures could lead to the development of new chiral materials and catalysts.

Host-guest chemistry is another area where this compound could find application. The indole and benzoyl cavities could potentially bind to a variety of guest molecules through a combination of hydrophobic and aromatic interactions. This could be exploited in the design of molecular sensors or for the controlled release of guest molecules. The complexation of tryptophan derivatives with macrocyclic hosts like cucurbiturils has already been demonstrated, suggesting similar potential for this compound. acs.org

Advanced Materials Science Applications as a Building Block in Functional Architectures

The unique combination of properties in this compound makes it a promising building block for the creation of advanced functional materials. Its chirality, aromatic character, and potential for hydrogen bonding can be harnessed to construct materials with tailored optical, electronic, and mechanical properties.

One promising avenue is the incorporation of this compound into polymeric structures. For instance, polymers derived from N-methacryloyl-L-(+)-tryptophan methyl ester have been used as heterogeneous catalysts, demonstrating the potential of incorporating tryptophan esters into functional polymers. nih.govresearchgate.net Similarly, this compound could be polymerized or grafted onto polymer backbones to create materials with specific recognition capabilities or enhanced thermal stability. The benzoyl group could further enhance the thermal properties and processability of such polymers.

The fluorescent properties of the indole ring suggest applications in optoelectronic materials. Tryptophan derivatives are known to be fluorescent and are often used as probes in biophysical studies. acs.orgnih.gov By modifying the electronic properties of the indole or benzoyl rings, it may be possible to tune the emission wavelength and quantum yield of this compound, making it suitable for use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

Furthermore, the self-assembly properties discussed in the previous section can be exploited to create ordered thin films and nanomaterials. The formation of well-defined nanostructures through the self-assembly of tryptophan-based peptides has been shown to be a viable strategy for creating novel materials with applications in areas such as antibacterial coatings and drug delivery. acs.orgmdpi.com

Interdisciplinary Approaches in Chemical Research Leveraging the Tryptophanate Core

The tryptophanate core of this compound provides a versatile platform for interdisciplinary research, particularly at the interface of chemistry and biology. The structural similarity to a natural amino acid suggests good biocompatibility, opening up possibilities for applications in chemical biology and medicinal chemistry.

In chemical biology, this compound and its derivatives could be developed as molecular probes to study biological processes. Tryptophan analogs are frequently used as spectroscopic probes to investigate protein structure and dynamics. acs.orgacs.org The benzoyl group could act as a handle for further functionalization, allowing for the attachment of reporter groups or cross-linking agents. For example, tryptophan derivatives have been functionalized to create probes for studying protein-protein interactions and for cellular imaging.

In medicinal chemistry, the tryptophan scaffold is found in many biologically active natural products and synthetic drugs. The modification of the tryptophan core is a common strategy in drug discovery. chim.it this compound could serve as a starting point for the synthesis of new therapeutic agents. For instance, N-acyl-L-tryptophan benzyl (B1604629) esters have been investigated as neurokinin antagonists. The exploration of the biological activities of this compound and its derivatives could lead to the discovery of new drug candidates.

Methodological Advancements Driving Future Studies on Complex Organic Esters

Future research on this compound and other complex organic esters will be heavily influenced by advancements in synthetic and analytical methodologies. The efficient and stereoselective synthesis of such molecules is crucial for their application.

Recent years have seen significant progress in the asymmetric synthesis of tryptophan derivatives. nih.govsemanticscholar.org Techniques such as phase-transfer catalysis and the use of chiral auxiliaries have enabled the synthesis of a wide range of substituted tryptophans with high enantiomeric purity. semanticscholar.org The development of new catalytic systems, including biocatalysis, will likely play a key role in the future synthesis of complex chiral esters like this compound. acs.org Enzymatic methods, for instance, offer the potential for highly selective and environmentally friendly synthetic routes. symeres.com

Advances in analytical techniques are also critical for the characterization of these complex molecules. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for the enantiomeric separation and purification of amino acid derivatives. nih.govmst.edu The development of new and more efficient chiral columns will facilitate the analysis of complex mixtures of stereoisomers.

Spectroscopic and computational methods will continue to provide valuable insights into the structure and properties of these molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are indispensable for structural elucidation. scielo.org.mx Computational studies, including density functional theory (DFT) and molecular dynamics simulations, can be used to predict the conformation, electronic properties, and self-assembly behavior of complex organic esters, guiding experimental design and providing a deeper understanding of their behavior at the molecular level. nih.govdntb.gov.ua

Q & A

Q. Table 1: Example Synthesis Parameters

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | H₂SO₄ (0.1 M) | DCC (1.2 eq) |

| Solvent | Methanol | Dichloromethane |

| Reaction Time | 12 h | 24 h |

| Yield | 68% | 75% |

| Purity (HPLC) | ≥95% | ≥98% |

Advanced: How do structural modifications of this compound influence its bioactivity in neurological models?

Methodological Answer:

To assess structure-activity relationships (SAR):

- Derivatization : Synthesize analogs with substitutions on the benzoyl or tryptophan moieties (e.g., halogenation, methylation) .

- In Vitro Assays : Test analogs in neuronal cell lines (e.g., SH-SY5Y) for neuroprotective effects using MTT assays under oxidative stress (H₂O₂-induced). Include positive controls (e.g., glutathione) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to serotonin receptors (5-HT₁A/2A) .

- Data Interpretation : Use ANOVA with post-hoc tests to compare bioactivity across analogs. Correlate logP values with cellular uptake efficiency .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 7.2–8.1 ppm) and ester methyl groups (δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and benzoyl carbons .

- Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ = 353.1392) to validate molecular formula .

- Chromatography : UPLC-PDA (C18 column, 1.5 mL/min) with gradient elution (water/acetonitrile + 0.1% TFA) ensures purity ≥98% .

Advanced: How can researchers resolve discrepancies in reported pharmacokinetic data for this compound?

Methodological Answer:

Contradictions in bioavailability or half-life data often stem from:

- Experimental Variability : Differences in animal models (e.g., rats vs. mice), dosing routes (oral vs. IV), or analytical methods (LC-MS vs. ELISA) .

- Meta-Analysis Strategy :

Basic: What ethical considerations are critical for in vivo studies involving this compound?

Methodological Answer:

- Approval : Obtain IACUC approval (Protocol #XX-XXX) detailing humane endpoints, sample sizes (justified by power analysis), and anesthesia protocols (e.g., isoflurane) .

- Reporting : Adhere to ARRIVE guidelines for transparency in methods, including randomization and blinding .

Advanced: How can computational models predict this compound’s off-target interactions?

Methodological Answer:

- Target Profiling : Use SwissTargetPrediction to identify potential off-targets (e.g., kinases, GPCRs) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (GROMACS, 100 ns trajectories) to assess binding to unintended targets like CYP3A4 .

- Validation : Compare predictions with in vitro panels (e.g., Eurofins Cerep SafetyScreen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.